Cas no 2308481-01-6 (2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-phenylacetic acid)
2308481-01-6 structure
Product Name:2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-phenylacetic acid
CAS-nummer:2308481-01-6
MF:C28H28N2O5
MW:472.532327651978
CID:6318563
PubChem ID:165765397
Update Time:2025-11-07
2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-phenylacetic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-phenylacetic acid
- EN300-1574473
- 2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-phenylacetic acid
- 2308481-01-6
-
- Inchi: 1S/C28H28N2O5/c1-2-19(16-25(31)30-26(27(32)33)18-10-4-3-5-11-18)29-28(34)35-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,19,24,26H,2,16-17H2,1H3,(H,29,34)(H,30,31)(H,32,33)/t19-,26?/m0/s1
- InChI-sleutel: APYPWRWIAUKRFQ-SXMXNQBWSA-N
- LACHT: O(C(N[C@@H](CC)CC(NC(C(=O)O)C1C=CC=CC=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Berekende eigenschappen
- Exacte massa: 472.19982200g/mol
- Monoisotopische massa: 472.19982200g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 10
- Complexiteit: 715
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.6
- Topologisch pooloppervlak: 105Ų
2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-phenylacetic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1574473-0.05g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-phenylacetic acid |
2308481-01-6 | 0.05g |
$2829.0 | 2023-06-04 | ||
| Enamine | EN300-1574473-0.1g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-phenylacetic acid |
2308481-01-6 | 0.1g |
$2963.0 | 2023-06-04 | ||
| Enamine | EN300-1574473-0.25g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-phenylacetic acid |
2308481-01-6 | 0.25g |
$3099.0 | 2023-06-04 | ||
| Enamine | EN300-1574473-0.5g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-phenylacetic acid |
2308481-01-6 | 0.5g |
$3233.0 | 2023-06-04 | ||
| Enamine | EN300-1574473-1.0g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-phenylacetic acid |
2308481-01-6 | 1g |
$3368.0 | 2023-06-04 | ||
| Enamine | EN300-1574473-2.5g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-phenylacetic acid |
2308481-01-6 | 2.5g |
$6602.0 | 2023-06-04 | ||
| Enamine | EN300-1574473-5.0g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-phenylacetic acid |
2308481-01-6 | 5g |
$9769.0 | 2023-06-04 | ||
| Enamine | EN300-1574473-10.0g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-phenylacetic acid |
2308481-01-6 | 10g |
$14487.0 | 2023-06-04 | ||
| Enamine | EN300-1574473-50mg |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-phenylacetic acid |
2308481-01-6 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1574473-100mg |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-phenylacetic acid |
2308481-01-6 | 100mg |
$2963.0 | 2023-09-24 |
2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-phenylacetic acid Gerelateerde literatuur
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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